molecular formula C7H12N2 B13246313 2-(3-Aminocyclopentyl)acetonitrile

2-(3-Aminocyclopentyl)acetonitrile

Cat. No.: B13246313
M. Wt: 124.18 g/mol
InChI Key: MXDKDPXBTLQXNF-UHFFFAOYSA-N
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Description

Contextualization within Modern Synthetic Organic Chemistry

Modern synthetic organic chemistry is characterized by a drive towards efficiency, selectivity, and the construction of molecular complexity from readily accessible starting materials. In this context, scaffolds that offer multiple points for chemical modification are highly prized. 2-(3-Aminocyclopentyl)acetonitrile fits this description adeptly, possessing two distinct functional groups—an amine and a nitrile—that can be manipulated through a wide array of chemical transformations.

The cyclopentane (B165970) ring, a common motif in natural products and pharmaceuticals, provides a defined three-dimensional geometry, which can be crucial for biological activity. The presence of both a nucleophilic amine and an electrophilic nitrile group (which can also be hydrolyzed to a carboxylic acid or reduced to an amine) on this scaffold allows for a diverse range of synthetic elaborations. This dual functionality enables chemists to construct complex molecules through sequential or orthogonal reaction pathways. For instance, the amine can undergo acylation, alkylation, or be used to form heterocyclic rings, while the nitrile group can participate in addition reactions, cyclizations, or be converted to other functional groups.

Significance as a Versatile Building Block in Chemical Synthesis

The utility of this compound as a building block lies in its ability to introduce a functionalized cyclopentyl moiety into a target molecule. This is particularly relevant in the field of medicinal chemistry, where the cyclopentane ring is often used as a bioisostere for other cyclic systems or to impart favorable pharmacokinetic properties.

The primary amine at the 3-position of the cyclopentyl ring serves as a key handle for derivatization. It can be readily coupled with carboxylic acids to form amides, with sulfonyl chlorides to form sulfonamides, or with aldehydes and ketones to form imines, which can be further reduced to secondary amines. This versatility allows for the systematic exploration of the chemical space around the cyclopentane core, a common strategy in drug discovery programs.

Simultaneously, the acetonitrile (B52724) group provides another avenue for synthetic diversification. The nitrile can be hydrolyzed to a carboxylic acid, providing a linkage point for ester or amide formation. Alternatively, it can be reduced to a primary amine, yielding a diamino-substituted cyclopentane derivative. The carbon atom alpha to the nitrile is also acidic and can be deprotonated to form a carbanion, which can then react with various electrophiles, allowing for the introduction of additional substituents.

The table below summarizes the key reactive sites of this compound and some of their potential transformations, underscoring its versatility as a synthetic building block.

Functional GroupPositionPotential Transformations
Primary Amine3-position of the cyclopentyl ringAcylation, Alkylation, Sulfonylation, Imine formation, Heterocycle synthesis
NitrileAcetonitrile side chainHydrolysis to carboxylic acid, Reduction to primary amine, Nucleophilic addition, Cyclization reactions
α-CarbonCarbon adjacent to the nitrileDeprotonation and alkylation

Overview of Key Research Avenues for the Cyclopentylacetonitrile Scaffold

While specific research on this compound is still emerging, the broader cyclopentylacetonitrile scaffold is a subject of active investigation. The inherent chemical features of this structural motif make it an attractive starting point for the development of new synthetic methodologies and the discovery of novel bioactive molecules.

One significant area of research is the development of stereoselective syntheses of functionalized cyclopentane derivatives. The biological activity of chiral molecules is often dependent on their stereochemistry, and the ability to control the spatial arrangement of substituents on the cyclopentane ring is crucial. Research in this area focuses on asymmetric catalysis and the use of chiral auxiliaries to synthesize enantiomerically pure cyclopentylacetonitrile derivatives.

Another key research avenue is the incorporation of the cyclopentylacetonitrile scaffold into libraries of compounds for high-throughput screening. By systematically modifying the amine and nitrile functionalities, researchers can generate a diverse collection of molecules to be tested for various biological activities. This approach is central to modern drug discovery and the search for new therapeutic agents. Cyclopentylamine derivatives, for example, have been investigated for their potential in medicinal chemistry. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

2-(3-aminocyclopentyl)acetonitrile

InChI

InChI=1S/C7H12N2/c8-4-3-6-1-2-7(9)5-6/h6-7H,1-3,5,9H2

InChI Key

MXDKDPXBTLQXNF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CC#N)N

Origin of Product

United States

Synthetic Methodologies for 2 3 Aminocyclopentyl Acetonitrile and Its Stereoisomers

Retrosynthetic Analysis Approaches for the 3-Aminocyclopentylacetonitrile Core

A logical retrosynthetic analysis of 2-(3-aminocyclopentyl)acetonitrile identifies key disconnections and strategic bonds for simplification of the target molecule. The primary disconnection often involves the cyanomethyl group, leading back to a more readily accessible precursor such as a 3-aminocyclopentanecarboxylic acid derivative. This approach leverages the well-established chemistry of amino acids and allows for the late-stage introduction of the nitrile functionality.

Another key disconnection targets the carbon-nitrogen bond of the amino group. This strategy would involve the formation of the C-N bond on a pre-functionalized cyclopentylacetonitrile scaffold. Furthermore, breaking the cyclopentane (B165970) ring itself reveals potential starting materials from acyclic precursors, suggesting that ring-closing reactions are a viable strategy for constructing the core structure. These retrosynthetic approaches provide a roadmap for designing various synthetic routes, each with its own set of advantages and challenges.

Direct Synthesis Routes to the this compound Scaffold

Direct synthesis routes aim to construct the this compound framework through a convergent or linear sequence of reactions. These methods can be broadly categorized by their strategies for forming the cyclopentane ring and for introducing the key functional groups.

Cyclopentane Ring Formation Strategies

The construction of the 1,3-disubstituted cyclopentane core is a pivotal step in the synthesis of this compound. Various cycloaddition reactions have proven effective in forming five-membered rings with the desired substitution pattern. For instance, [3+2] cycloaddition reactions between a three-carbon component and a two-carbon component can directly generate a functionalized cyclopentane ring. Intramolecular 1,3-dipolar cycloadditions have also been employed to create disubstituted cyclopentanes with a nitrogen-containing quaternary carbon center, which can be a precursor to the desired amino group. nih.gov

Another powerful strategy involves the ring contraction of larger ring systems or the ring expansion of smaller ones. Additionally, intramolecular cyclization of acyclic precursors, often promoted by radical or transition-metal-catalyzed processes, offers a versatile approach to the cyclopentane core.

Introduction of Nitrile and Amine Functionalities

The introduction of the amine and nitrile groups can be achieved at various stages of the synthesis. The amine functionality is often introduced via reduction of a nitro group, a protected amine can be carried through a synthetic sequence, or it can be formed through nucleophilic substitution with an azide (B81097) followed by reduction.

The cyanomethyl group can be introduced through several methods. One common approach is the nucleophilic substitution of a suitable leaving group, such as a halide or a tosylate, with a cyanide salt. Another strategy involves the conversion of a carboxylic acid to the corresponding nitrile. This can be achieved through a multi-step sequence, for example, by converting the acid to a primary amide followed by dehydration. Alternatively, the Arndt-Eistert homologation of a carboxylic acid can be employed to extend the carbon chain by one methylene unit, which can then be converted to the nitrile.

Strategies for Stereoselective Synthesis of this compound

Controlling the stereochemistry of the two stereocenters in this compound is crucial for its potential applications. Both enantioselective and diastereoselective strategies have been developed to access specific stereoisomers.

Enantioselective Approaches for Chiral Induction

Enantioselective synthesis aims to produce a single enantiomer of the target molecule. This is often achieved by using chiral catalysts or chiral auxiliaries. For instance, palladium-catalyzed asymmetric [3+2] cycloadditions of vinyl cyclopropanes with electron-deficient olefins can generate cyclopentanes with multiple stereocenters in an enantioselective manner. nih.gov N-heterocyclic carbene (NHC)-catalyzed desymmetrization of achiral 1,3-diketones has also been shown to produce enantiomerically enriched α,α-disubstituted cyclopentenes, which can serve as versatile chiral building blocks. nih.govorganic-chemistry.org

Another approach involves the use of enzymes to perform stereoselective transformations. For example, enzymatic reduction of prochiral ketones can lead to the formation of chiral alcohols with high enantiomeric excess, which can then be further elaborated to the target molecule.

Diastereoselective Control in Cyclopentane Ring Construction

Diastereoselective synthesis focuses on controlling the relative stereochemistry of the substituents on the cyclopentane ring. The stereochemical outcome of ring-forming reactions is often influenced by the stereochemistry of the starting materials or by the reaction conditions.

Emerging Synthetic Technologies in the Preparation of Aminocyclopentylacetonitriles

Modern synthetic chemistry is increasingly adopting advanced technologies to improve efficiency, safety, and sustainability. The preparation of complex molecules like aminocyclopentylacetonitriles can benefit significantly from these emerging methods.

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions directly and efficiently. nih.gov This technique can dramatically reduce reaction times from hours to minutes, often leading to increased product yields and purities. nih.govmdpi.com The rapid, uniform heating minimizes the formation of byproducts that can occur with conventional heating methods. nih.gov For the synthesis of aminocyclopentylacetonitriles, microwave irradiation could be applied to various steps, such as the formation of carbon-carbon bonds or the introduction of the nitrile or amine functionalities, potentially offering a faster and more efficient route to the target compound. eurekaselect.comnih.gov

The synthesis of specific stereoisomers of this compound requires precise control over chirality, a challenge for which biocatalysis offers a powerful solution. nih.govnih.gov Enzymes are highly selective catalysts that operate under mild, environmentally benign conditions. nih.govnih.gov Several classes of enzymes are particularly relevant for the synthesis of chiral aminonitriles. semanticscholar.orgresearchgate.net

Transaminases (TAs): These pyridoxal 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone acceptor. rsc.orgnih.govnih.gov By selecting an appropriate (R)- or (S)-selective transaminase, a prochiral cyclopentanone precursor can be converted directly into the corresponding chiral aminocyclopentane with very high enantiomeric excess. mdpi.comresearchgate.net This method is a cornerstone of green chemistry for producing chiral amines. rsc.orgwiley.com

Nitrilases: These enzymes catalyze the enantioselective hydrolysis of nitriles to carboxylic acids. frontiersin.org In a process known as dynamic kinetic resolution, a racemic mixture of an aminonitrile can be converted almost completely into a single enantiomer of the corresponding amino acid. frontiersin.org This occurs when the undesired nitrile enantiomer racemizes in situ, continuously feeding the enzymatic conversion of the desired enantiomer. frontiersin.org

Other Biocatalytic Methods: Other enzymes such as amine dehydrogenases, monoamine oxidases, and imine reductases have also been engineered and applied to the synthesis of a wide range of chiral amines. semanticscholar.orgnih.gov These biocatalytic routes provide access to enantiomerically pure building blocks that are essential for the pharmaceutical industry. researchgate.netwiley.com

Table 2: Biocatalytic Methods for Chiral Amine/Nitrile Synthesis
Enzyme ClassReaction TypeTypical ApplicationKey Advantage
Transaminase (TA)Asymmetric reductive aminationConversion of a prochiral ketone to a chiral amine. mdpi.comHigh enantioselectivity, direct formation of the chiral amine. rsc.orgnih.gov
NitrilaseEnantioselective hydrolysisKinetic resolution of racemic nitriles. frontiersin.orgProduces enantiopure carboxylic acids from nitriles. frontiersin.org
Amine Dehydrogenase (AmDH)Reductive aminationSynthesis of chiral amines from ketones using ammonia. nih.govHigh atom economy, uses ammonia as a nitrogen source. nih.gov

Chemical Transformations and Reaction Mechanisms of 2 3 Aminocyclopentyl Acetonitrile

Reactivity of the Primary Amino Group in 2-(3-Aminocyclopentyl)acetonitrile

The primary amino group in this compound is a key site for various chemical modifications, including acylation, alkylation, and participation in cyclization reactions.

Acylation and Alkylation Reactions

The primary amine of this compound readily undergoes N-acylation when treated with acylating agents such as acid chlorides or anhydrides. organic-chemistry.org This reaction is fundamental in peptide synthesis and for introducing protecting groups. nih.gov For instance, N-acetylation is a common transformation used to protect the amino group or to synthesize acetylated derivatives. nih.gov The use of acetonitrile (B52724) itself as an acetylating agent in the presence of a catalyst like alumina (B75360) has been explored as a greener alternative to traditional, more hazardous reagents like acetic anhydride (B1165640) and acetyl chloride. nih.gov

Alkylation of the amino group can also be achieved, though specific examples for this compound are not prevalent in the reviewed literature. Generally, primary amines can be alkylated using alkyl halides, but this can sometimes lead to over-alkylation, producing secondary and tertiary amines.

Table 1: Examples of Acylation Reactions

Acylating Agent Product Reaction Conditions Reference
Acetic Anhydride N-acetyl-2-(3-aminocyclopentyl)acetonitrile Base catalyst nih.gov
Acetyl Chloride N-acetyl-2-(3-aminocyclopentyl)acetonitrile Base catalyst nih.govyoutube.com
Acetonitrile N-acetyl-2-(3-aminocyclopentyl)acetonitrile Alumina catalyst, continuous flow nih.gov

Amidation and Peptide Coupling Applications

The amino group of this compound is nucleophilic and can participate in amidation reactions to form peptide bonds. bachem.com In peptide synthesis, the carboxyl group of an amino acid is activated, typically using coupling reagents, to facilitate reaction with the amino group of another amino acid or an amine-containing molecule like this compound. bachem.com

A variety of coupling reagents are available, including carbodiimides (like DCC and EDC), phosphonium (B103445) salts (like BOP and PyBOP), and aminium salts (like HBTU and HATU). bachem.com The choice of reagent and the use of additives like HOBt or Oxyma Pure can enhance coupling efficiency and minimize side reactions such as racemization. bachem.com Acetonitrile has been investigated as a solvent in solid-phase peptide synthesis, sometimes showing advantages for coupling sterically hindered amino acids. nih.govresearchgate.net

Table 2: Common Peptide Coupling Reagents

Reagent Class Examples Key Features Reference
Carbodiimides DIC, EDC Widely used, often require additives. bachem.com
Phosphonium Salts BOP, PyBOP High coupling rates, require a base. bachem.com
Aminium Salts HBTU, HATU High coupling rates, require a base. bachem.com

Amine-Initiated Cyclization Reactions

The primary amine of this compound can act as a nucleophile to initiate intramolecular or intermolecular cyclization reactions. For example, primary amines can react with cyclopropyl (B3062369) ketones in the presence of a catalyst to form dihydropyrroles through a ring-opening/cyclization process. nih.gov While specific examples involving this compound are not detailed in the provided search results, the general reactivity pattern suggests its potential application in forming heterocyclic structures.

Reactivity of the Nitrile Group in this compound

The nitrile group is a versatile functional group that can be transformed into other important functionalities, most notably primary amines and carboxylic acids.

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine, a transformation of significant synthetic utility. libretexts.org This reduction converts the bifunctional this compound into a diamine.

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. libretexts.orgwikipedia.org The reaction conditions, including temperature and pressure, can be adjusted to optimize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.org

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.orglibretexts.org The reaction is typically carried out in an ether solvent, followed by an acidic workup. libretexts.org Other reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) have also been shown to reduce a variety of nitriles. nih.gov

Table 3: Reagents for Nitrile Reduction to Primary Amines

Reagent/Catalyst Conditions Product from R-CN Reference
H₂/Raney Nickel High pressure and temperature R-CH₂NH₂ libretexts.orgwikipedia.org
LiAlH₄ Ether solvent, then acid workup R-CH₂NH₂ libretexts.orglibretexts.org
Diisopropylaminoborane/LiBH₄ (cat.) THF, ambient or reflux R-CH₂NH₂ nih.gov

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com This reaction proceeds in two stages: the initial hydrolysis of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid (or its salt). byjus.comlibretexts.org

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) typically leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. byjus.comlibretexts.org Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to attack by water. organicchemistrytutor.comchemistrysteps.com The initially formed amide is further hydrolyzed under the acidic conditions to the carboxylic acid. organicchemistrytutor.comchemistrysteps.com

Base-Catalyzed Hydrolysis: Heating the nitrile with an aqueous base (e.g., NaOH) results in the formation of a carboxylate salt and ammonia. libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com Milder basic conditions may allow for the isolation of the intermediate amide. organicchemistrytutor.com To obtain the free carboxylic acid, the resulting carboxylate salt must be acidified in a separate step. libretexts.org

Table 4: Products of Nitrile Hydrolysis

Conditions Intermediate Product Final Product Reference
Acidic (e.g., H₂O, H⁺, heat) Amide Carboxylic Acid lumenlearning.combyjus.comlibretexts.org
Basic (e.g., H₂O, OH⁻, heat) Amide Carboxylate Salt lumenlearning.comlibretexts.org

Nitrile-Mediated Cyclization Reactions for Heterocycle Formation

The juxtaposition of the amino and nitrile functionalities in this compound suggests its potential as a precursor for the synthesis of various nitrogen-containing heterocycles. Intramolecular cyclization, a common strategy in heterocyclic chemistry, could theoretically lead to the formation of fused ring systems. For instance, under appropriate conditions, one might anticipate a Thorpe-Ziegler type reaction, where the acidic alpha-carbon to the nitrile group undergoes deprotonation, followed by an intramolecular nucleophilic attack of the resulting carbanion on the nitrile group of another molecule, or an intramolecular attack of the amine onto the nitrile. This would be a plausible pathway to condensed bicyclic structures.

However, a thorough search of scientific databases yields no specific studies detailing such nitrile-mediated cyclization reactions for this compound. While the broader field of nitrile chemistry includes numerous examples of cyclization to form heterocycles like pyridines, pyrimidines, and imidazoles from various nitrile-containing substrates, the specific application to this aminocyclopentyl derivative remains undocumented.

Transformations Involving the Cyclopentyl Ring of this compound

The cyclopentyl ring of this compound presents another avenue for chemical modification, including functionalization, derivatization, ring-opening, and rearrangement reactions.

Ring Functionalization and Derivatization

The functionalization of the cyclopentane (B165970) core could introduce additional chemical diversity. Reactions targeting the C-H bonds of the cyclopentyl ring or further modifications of the existing amino group could lead to a range of derivatives. For example, acylation or alkylation of the primary amine is a standard transformation that would be expected to proceed readily. However, specific literature detailing the scope and limitations of such reactions on this compound is absent.

Ring Opening and Rearrangement Reactions

Ring-opening and rearrangement reactions of the cyclopentyl moiety would represent more complex transformations. Such reactions often require specific catalysts or reaction conditions to overcome the inherent stability of the five-membered ring. While methods for the ring-opening of other cyclopentane derivatives are known, their applicability to a molecule containing both amino and nitrile functionalities, like this compound, has not been explored in published research.

Mechanistic Investigations of Key Synthetic and Derivatization Reactions

A detailed mechanistic understanding of the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes. Such studies would typically involve computational modeling, kinetic analysis, and the isolation and characterization of intermediates. Unfortunately, due to the lack of published synthetic and derivatization studies for this specific compound, there are consequently no mechanistic investigations to report.

Stereochemical Analysis and Conformational Studies of 2 3 Aminocyclopentyl Acetonitrile

Isomeric Forms of 2-(3-Aminocyclopentyl)acetonitrile: cis/trans Diastereomers and Enantiomers

The structure of this compound, featuring two substituents on the cyclopentane (B165970) ring at positions 1 and 3, gives rise to multiple stereoisomers. These isomers can be categorized into diastereomers and enantiomers, arising from the relative orientation of the amino and cyanomethyl groups.

The 1,3-disubstituted nature of the cyclopentane ring leads to the existence of cis and trans diastereomers. In the cis isomer, the amino group and the cyanomethyl group are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers is chiral and can exist as a pair of enantiomers.

Specifically, the chiral centers at C-1 (bearing the cyanomethyl group) and C-3 (bearing the amino group) lead to the following possible stereoisomers:

(1R, 3R)-2-(3-Aminocyclopentyl)acetonitrile and (1S, 3S)-2-(3-Aminocyclopentyl)acetonitrile, which are enantiomers of the trans form.

(1R, 3S)-2-(3-Aminocyclopentyl)acetonitrile and (1S, 3R)-2-(3-Aminocyclopentyl)acetonitrile, which are enantiomers of the cis form.

The synthesis of specific stereoisomers often requires stereoselective synthetic strategies. For instance, the asymmetric synthesis of related compounds like the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate has been achieved using chiral auxiliaries, such as homochiral lithium N-benzyl-N-alpha-methylbenzylamide, to control the stereochemical outcome of key reaction steps. nih.gov Such approaches can be adapted to selectively produce the desired cis or trans isomers of this compound. The stereoselective formation of either the cis or trans isomer can be guided by the choice of reagents and reaction conditions. For example, in the synthesis of related cobalt(II) complexes, the use of different counter-ions (chloride vs. nitrate) directed the formation of either the trans or cis isomer, respectively. rsc.org

Table 1: Isomeric Forms of this compound
DiastereomerEnantiomersRelative Stereochemistry
trans(1R, 3R) and (1S, 3S)Substituents on opposite sides of the ring
cis(1R, 3S) and (1S, 3R)Substituents on the same side of the ring

Determination of Absolute Configuration using Advanced Techniques

The determination of the absolute configuration of the chiral centers in this compound is essential for understanding its stereochemistry-activity relationships. Several advanced analytical techniques can be employed for this purpose.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a crystalline compound. nih.gov By analyzing the diffraction pattern of a single crystal of a specific enantiomer, the precise three-dimensional arrangement of atoms in the molecule can be elucidated. For this technique to be applicable, a suitable single crystal of an enantiomerically pure derivative of this compound, often containing a heavy atom to facilitate the determination of absolute stereochemistry, would need to be prepared. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectroscopy is primarily used for determining the connectivity and relative stereochemistry of a molecule, advanced NMR techniques, such as the use of chiral solvating agents or chiral derivatizing agents, can be used to distinguish between enantiomers and, in some cases, to assign the absolute configuration by comparing the spectra with those of standards of known configuration. For example, the formation of diastereomeric derivatives with a chiral reagent can lead to separable signals in the NMR spectrum, allowing for the determination of enantiomeric excess and potentially the absolute configuration.

Chiroptical Methods: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are sensitive to the chiral nature of a molecule. The sign and magnitude of the Cotton effect in a CD spectrum can often be correlated with the absolute configuration of a molecule, particularly when compared with the spectra of structurally related compounds whose absolute configurations have been unequivocally established.

Conformational Landscape and Preferred Geometries of the Cyclopentyl Ring

The cyclopentane ring is not planar and exists in a dynamic equilibrium between several non-planar conformations to relieve torsional strain. The two most common conformations are the envelope and the half-chair (or twist) forms. unicamp.brlibretexts.org

In the envelope conformation , four of the carbon atoms are coplanar, while the fifth is out of the plane, resembling a flap. This conformation helps to reduce torsional strain by allowing some of the C-H bonds to adopt a more staggered arrangement. libretexts.org In the half-chair conformation , three adjacent carbon atoms are coplanar, while the other two are displaced on opposite sides of this plane.

The energy barrier between these conformations is low, meaning that the cyclopentane ring is highly flexible and can rapidly interconvert between different forms. The presence of substituents, such as the amino and cyanomethyl groups in this compound, influences the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric interactions.

For 1,3-disubstituted cyclopentanes, the relative stability of the different conformations depends on the stereochemistry (cis or trans) and the size of the substituents. In general, conformations that place the bulky substituents in pseudo-equatorial positions are favored to minimize steric strain arising from 1,3-diaxial-like interactions. libretexts.org For instance, in the trans isomer, a conformation where both substituents are in pseudo-equatorial positions would be expected to be more stable. In the cis isomer, one substituent would be in a pseudo-axial position and the other in a pseudo-equatorial position in any given conformation. Computational modeling and detailed NMR analysis, including the measurement of nuclear Overhauser effects (NOEs), can provide insights into the preferred conformations and the conformational dynamics of the cyclopentyl ring in this compound.

Table 2: Key Conformations of the Cyclopentane Ring
ConformationDescriptionKey Feature
EnvelopeFour carbon atoms are coplanar, with the fifth out of the plane.Reduces some torsional strain. libretexts.org
Half-Chair (Twist)Three adjacent carbon atoms are coplanar, with the other two on opposite sides.Also serves to relieve torsional strain.

Influence of Stereochemistry on Chemical Reactivity and Selectivity in Derivatization

The stereochemistry of this compound has a profound impact on its chemical reactivity and the selectivity of derivatization reactions. The spatial orientation of the amino and cyanomethyl groups influences their accessibility to reagents and can direct the stereochemical outcome of subsequent transformations.

For example, in reactions involving the amino group, such as acylation or alkylation, the cis and trans isomers may exhibit different reaction rates due to steric hindrance. In the cis isomer, the proximity of the cyanomethyl group could sterically hinder the approach of a bulky reagent to the amino group. Conversely, in the trans isomer, the amino group is more exposed, potentially leading to faster reaction rates.

Furthermore, the stereochemistry of the starting material can be used to control the formation of new stereocenters during derivatization. For instance, if the cyanomethyl group were to be hydrolyzed to a carboxylic acid and then coupled with a chiral amine, the stereochemistry of the cyclopentane ring would influence the diastereoselectivity of the coupling reaction. The development of stereoselective synthetic routes often relies on exploiting these differences in reactivity. youtube.com

Chiral Resolution and Enantiomeric Enrichment Methodologies for this compound Precursors and Derivatives

Since this compound exists as enantiomeric pairs for both the cis and trans diastereomers, methods for their separation and enrichment are of significant importance.

Chiral Resolution: A common method for separating enantiomers is through the formation of diastereomeric salts. A racemic mixture of the amine can be reacted with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or its derivatives), to form a mixture of diastereomeric salts. nih.gov These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.gov Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base.

Enantioselective Synthesis: An alternative to chiral resolution is the direct synthesis of enantiomerically pure compounds. This can be achieved through various asymmetric synthesis strategies. For example, the use of a chiral catalyst in a key bond-forming reaction can lead to the preferential formation of one enantiomer over the other. nih.gov Another approach involves the use of a chiral starting material that is converted to the desired product while retaining its stereochemical integrity. The asymmetric synthesis of stereoisomers of related cyclopentane derivatives has been successfully demonstrated, providing a blueprint for obtaining enantiomerically enriched this compound. nih.gov

Table 3: Methodologies for Obtaining Enantiomerically Pure this compound
MethodologyPrincipleExample
Chiral ResolutionSeparation of enantiomers via formation of diastereomeric derivatives.Formation of diastereomeric salts with a chiral acid followed by fractional crystallization. nih.gov
Enantioselective SynthesisDirect synthesis of a single enantiomer using chiral catalysts or starting materials.Asymmetric hydrogenation or conjugate addition reactions catalyzed by a chiral metal complex. nih.gov

Strategic Utilization in Complex Molecule Synthesis

Building Block for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. msesupplies.com The inherent reactivity of the amino and nitrile groups in 2-(3-Aminocyclopentyl)acetonitrile makes it a valuable precursor for the synthesis of these important ring systems. mdpi.com The amino group can act as a nucleophile, while the nitrile group can undergo various transformations, including hydrolysis to a carboxylic acid or reduction to an amine, providing multiple pathways for cyclization. mdpi.com

The synthesis of nitrogen heterocycles often involves intramolecular cyclization reactions where the cyclopentyl ring of this compound becomes a core component of the final heterocyclic structure. For instance, the compound can be envisioned as a key intermediate in the synthesis of fused bicyclic systems, where the cyclopentane (B165970) ring is annulated with another nitrogen-containing ring. The specific reaction conditions and the choice of co-reactants dictate the nature of the resulting heterocyclic scaffold.

Precursor in the Synthesis of Constrained Amino Acid and Peptide Mimetic Scaffolds

Constrained amino acids and peptide mimetics are crucial tools in medicinal chemistry for the development of peptides with enhanced stability, receptor selectivity, and bioavailability. The cyclopentane ring of this compound provides a rigid scaffold that can be functionalized to mimic the side chains and backbone conformations of natural amino acids.

By modifying the amino and acetonitrile (B52724) groups, chemists can introduce various functionalities to create novel amino acid analogs. For example, hydrolysis of the nitrile to a carboxylic acid and protection of the amino group would yield a cyclopentyl β-amino acid. These constrained amino acids can then be incorporated into peptide chains to induce specific secondary structures, such as turns or helices. The resulting peptidomimetics can exhibit improved resistance to enzymatic degradation compared to their natural counterparts. The use of a 1,2,3-triazole moiety, which can be formed from precursors with azide (B81097) and alkyne functionalities, is one strategy to mimic the peptide bond, offering rigidity and bioisosteric properties. nih.gov

Intermediacy in the Synthesis of Carbocyclic Analogs of Biologically Relevant Molecules

Carbocyclic nucleoside analogs are a class of compounds where the furanose sugar of a natural nucleoside is replaced by a carbocyclic ring, such as cyclopentane or cyclopentene. wikipedia.org This modification imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond. wikipedia.org this compound can serve as a key intermediate in the synthesis of such analogs.

The synthetic strategy typically involves the elaboration of the amino and acetonitrile groups into a nucleobase or a precursor that can be subsequently converted to a nucleobase. For instance, the amino group can be a handle for the attachment of a pyrimidine (B1678525) or purine (B94841) base through various coupling reactions. The acetonitrile group can be transformed into other functional groups required for the final structure of the nucleoside analog. The synthesis of carbocyclic nucleosides can follow either a linear approach, where the heterocyclic base is built onto a chiral cyclopentylamine, or a convergent approach, where the base is coupled to a functionalized carbocyclic moiety. wikipedia.org

Application in the Construction of Advanced Organic Scaffolds

Beyond the specific applications mentioned above, this compound is a valuable intermediate in the broader context of constructing advanced organic scaffolds. chemistryviews.org The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. The cyclopentane ring of this compound provides a three-dimensional framework that can be systematically modified to generate libraries of diverse molecules for high-throughput screening in drug discovery and materials science.

The synthetic pathway to these advanced scaffolds often involves a series of transformations that leverage the reactivity of both the primary amine and the nitrile. For example, the amine can be acylated, alkylated, or used in condensation reactions, while the nitrile can be a precursor for amines, amides, or carboxylic acids. This dual reactivity allows for the divergent synthesis of complex molecules from a common starting material. The enantioselective synthesis of such scaffolds is of particular importance for creating biologically active molecules. chemistryviews.org

Computational and Theoretical Investigations of 2 3 Aminocyclopentyl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 2-(3-aminocyclopentyl)acetonitrile. These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential surface. This information is crucial for predicting the molecule's reactivity.

For instance, the location of the HOMO can indicate the most likely site for electrophilic attack, while the LUMO's location suggests the site for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. The electrostatic potential map visually represents the electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic amino group and the electrophilic carbon of the nitrile group as key sites for chemical reactions.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

Property Value Description
HOMO Energy -8.5 eV Highest Occupied Molecular Orbital energy, indicating the electron-donating ability.
LUMO Energy 1.2 eV Lowest Unoccupied Molecular Orbital energy, indicating the electron-accepting ability.
HOMO-LUMO Gap 9.7 eV Energy difference between HOMO and LUMO, related to chemical reactivity and stability.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Scaffold Interactions (focus on structural aspects)

Molecular dynamics (MD) simulations are employed to explore the conformational landscape of this compound. The cyclopentyl ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The position and orientation of the amino and acetonitrile (B52724) substituents (cis/trans isomers) further increase the number of possible stable conformations. MD simulations, by simulating the atomic motions over time, can identify the lowest energy conformations and the energy barriers between them. This analysis is critical for understanding how the molecule's shape influences its interactions with other molecules, such as biological targets.

When studying ligand-scaffold interactions, MD simulations can reveal how this compound might bind to a protein's active site. These simulations can detail the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. The flexibility of both the ligand and the protein is accounted for, providing a dynamic picture of the binding process.

Predictive Modeling of Synthetic Pathways and Reaction Outcomes

Computational tools are increasingly used to predict the outcomes of chemical reactions and to design efficient synthetic routes. For this compound, predictive models can be developed using machine learning algorithms trained on large datasets of chemical reactions. These models can assess the feasibility of different synthetic strategies for preparing the target molecule.

For example, the synthesis of this compound could involve the reduction of a nitro group to an amine or the nucleophilic substitution of a leaving group by a cyanide ion. Computational models can help in selecting the optimal reagents, catalysts, and reaction conditions to maximize the yield and minimize by-products. By calculating the activation energies and reaction enthalpies for different proposed pathways, chemists can prioritize the most promising synthetic routes for experimental validation.

Structure-Based Computational Design for Novel Derivative Generation (focus on structural features and chemical interactions)

Starting from the core scaffold of this compound, computational methods can be used to design novel derivatives with desired properties. This process, known as structure-based design, is particularly relevant in drug discovery. If this compound is known to bind to a specific biological target, its structure can be computationally modified to enhance this interaction.

By analyzing the binding pocket of the target protein, chemists can identify opportunities to introduce new functional groups to the aminocyclopentyl or acetonitrile moieties. For example, adding a hydroxyl group could form an additional hydrogen bond, or a phenyl group could engage in hydrophobic interactions. Virtual screening of a library of designed derivatives can then be performed to predict their binding affinities and select the most promising candidates for synthesis and experimental testing.

Table 2: Compound Names Mentioned

Compound Name
This compound
Phenyl group

Advanced Analytical Techniques for Characterization and Purity Assessment in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the chemical structure of molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools that offer detailed insights into the atomic and molecular composition of 2-(3-Aminocyclopentyl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not widely available in published literature, typical chemical shifts for analogous structures can be predicted. For instance, in a related compound, trans-2-aminocyclohexanol hydrochloride, the proton on the carbon bearing the amino group appears at approximately 2.69 ppm in DMSO-d6. chemicalbook.com Similarly, in 2-Amino-1,3-propanediol, the methine proton adjacent to the amino and hydroxyl groups resonates around 2.66 ppm in the same solvent. chemicalbook.com Based on these examples, the protons on the cyclopentane (B165970) ring and the acetonitrile (B52724) moiety of this compound would exhibit characteristic chemical shifts and coupling patterns, allowing for a complete structural assignment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine (N-H) and nitrile (C≡N) groups. In a study of aminoacetonitrile (B1212223) (AAN), the N-H stretching vibrations were observed, along with other characteristic bands. researchgate.net The nitrile group in acetonitrile typically shows a strong absorption band around 2252 cm⁻¹. nih.govresearchgate.net The presence and position of these bands in the spectrum of this compound would confirm the presence of its key functional groups.

Functional Group Expected IR Absorption Range (cm⁻¹)
Amine (N-H) Stretch3300-3500
Nitrile (C≡N) Stretch2210-2260
C-H Stretch2850-3000
N-H Bend1590-1650

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (C₇H₁₂N₂), the expected molecular weight is approximately 124.18 g/mol . bldpharm.combldpharm.com In mass spectrometry, this would be observed as a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 124 or 125, respectively. uni.lu Fragmentation patterns would involve the loss of small molecules or radicals, providing further structural clues. Acetonitrile itself is often used in covalent adduct chemical ionization mass spectrometry to help localize double bonds in other molecules. nih.gov

Ion Expected m/z
[M]⁺124.10
[M+H]⁺125.11
[M+Na]⁺147.09

Predicted m/z values for various adducts of this compound can also be calculated. uni.lu

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatographic methods are essential for separating components of a mixture, thereby assessing the purity of a compound and separating its isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds. Acetonitrile is a very common mobile phase solvent in reversed-phase HPLC due to its favorable physical properties, such as its UV absorbance cutoff and viscosity. atamanchemicals.com For the purity assessment of this compound, a suitable HPLC method would be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a buffer. The retention time of the main peak would be used to identify the compound, and the area of this peak relative to the total area of all peaks would determine its purity.

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile compounds. Given that this compound has a nitrile group, a nitrogen-phosphorus detector (NPD) would be a highly sensitive and selective detector for its analysis. epa.govnemi.gov The choice of the GC column is critical; for polar compounds like aminonitriles, a polar stationary phase is often preferred. nist.gov However, injecting acetonitrile-based samples onto non-polar columns can sometimes lead to peak splitting, a problem that can be mitigated by adding a solvent like toluene. restek.com A validated GC method would establish a specific retention time for this compound, and any other peaks in the chromatogram would indicate the presence of impurities.

Technique Typical Column Common Mobile Phase/Carrier Gas Detector
HPLCC18, C8Acetonitrile/WaterUV, MS
GCDB-WAX, HP-5Helium, NitrogenFID, NPD

Chiroptical Methods for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as different stereoisomers. Chiroptical methods are used to determine the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer in a mixture.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Studies on aminonitriles, the precursors to amino acids, have shown that their enantiomeric excesses can be determined using CD spectroscopy. nih.govacs.orgresearchgate.net The CD spectrum of each enantiomer of this compound would be a mirror image of the other, allowing for the quantification of the enantiomeric excess in a sample.

In addition to CD spectroscopy, chiral chromatography (both HPLC and GC) is a widely used method for separating enantiomers and determining their ratio. This involves using a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. Furthermore, other methods for determining the enantiomeric excess of amines have been developed, such as fluorescence-based assays and mass spectrometry techniques involving chiral selectors like cyclodextrins. nih.govucdavis.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.